(5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H9N3O2 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C5H9N3O2/c1-9-3-5-8-7-4(2-6)10-5/h2-3,6H2,1H3 |
InChI Key |
VQGJOSWJOODNCH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(O1)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methoxymethyl-Substituted Acid Hydrazide
The initial step involves preparing the methoxymethyl-containing acid hydrazide 3a from its corresponding carboxylic acid 1a via a two-step esterification-hydrazinolysis sequence:
-
Fischer Esterification :
Reaction of 4-methoxymethylbenzoic acid 1a with ethanol in the presence of concentrated H2SO4 yields ethyl 4-methoxymethylbenzoate 2a (80–85% yield). -
Hydrazinolysis :
Refluxing 2a with hydrazine hydrate (NH2NH2·H2O) in ethanol produces 4-methoxymethylbenzohydrazide 3a (75–80% yield).
| Compound | Molecular Formula | Yield (%) | Characterization Data |
|---|---|---|---|
| 1a | C9H10O3 | — | MP: 92–94°C; IR (KBr): 1685 cm⁻¹ (C=O) |
| 2a | C11H14O3 | 82 | 1H NMR (CDCl3): δ 1.35 (t, 3H), 3.45 (s, 3H), 4.30 (q, 2H), 7.45–7.90 (m, 4H) |
| 3a | C8H10N2O2 | 78 | MS: m/z 166.07 [M+H]+ |
Cyclodehydration to Form 1,3,4-Oxadiazole Core
Hydrazide 3a undergoes cyclodehydration with β-cyanoacetic acid 4a in the presence of POCl3 to form the 1,3,4-oxadiazole intermediate 5a , which bears a cyano group at position 2:
Reaction Conditions :
-
POCl3 (5 equiv), reflux, 6–8 hours
-
Neutralization with NaHCO3 post-reaction
Intermediate 5a :
-
Molecular Formula: C11H11N3O3
-
Yield: 65–70%
-
Characterization: IR (KBr): 2220 cm⁻¹ (C≡N); 1H NMR (DMSO-d6): δ 3.40 (s, 3H), 4.20 (s, 2H), 7.60–8.10 (m, 4H), 8.35 (s, 1H)
Reduction of Cyano to Primary Amine
The cyano group in 5a is reduced to methanamine using catalytic hydrogenation (H2/Pd-C) or lithium aluminum hydride (LiAlH4):
Optimized Protocol :
-
LiAlH4 (3 equiv) in dry THF, 0°C to room temperature, 4 hours
-
Quenching with H2O, followed by acid-base extraction
Final Compound :
-
Molecular Formula: C11H13N3O2
-
Yield: 85%
-
Characterization: 13C NMR (DMSO-d6): δ 42.1 (CH2NH2), 56.5 (OCH3), 165.8 (C=N)
Synthetic Route 2: Hydrazone Cyclization with Bromine-Acetic Acid
Formation of Methoxymethyl Hydrazone
Condensation of 4-methoxymethylbenzohydrazide 3a with glyoxylic acid 6a in acetic acid yields hydrazone 7a :
Reaction Conditions :
-
Acetic acid (solvent), 80°C, 3 hours
Hydrazone 7a :
-
Molecular Formula: C10H12N2O4
-
Yield: 88%
-
Characterization: IR (KBr): 1720 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N)
Oxidative Cyclization with Bromine
Treatment of 7a with bromine in acetic acid-sodium acetate buffer induces cyclization to form the oxadiazole ring:
Reaction Conditions :
-
Br2 (1.2 equiv), CH3COONa (2 equiv), 0–5°C, 2 hours
Intermediate 8a :
-
Molecular Formula: C10H10N2O3
-
Yield: 70%
-
Characterization: MS: m/z 230.08 [M+H]+
Functionalization with Methanamine
The ketone group in 8a is converted to methanamine via reductive amination using ammonium acetate and NaBH3CN:
Optimized Protocol :
-
NH4OAc (5 equiv), NaBH3CN (2 equiv), MeOH, 24 hours
-
Purification via silica gel chromatography
Final Compound :
-
Molecular Formula: C11H13N3O2
-
Yield: 60%
-
Characterization: HPLC Purity: 98.2% (C18 column, MeCN:H2O = 70:30)
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Hydrazide Cyclization) | Route 2 (Hydrazone Cyclization) |
|---|---|---|
| Overall Yield | 55% | 50% |
| Reaction Time | 14 hours | 29 hours |
| Key Advantage | Higher functional group tolerance | Avoids POCl3 usage |
| Limitation | Requires LiAlH4 handling | Lower amine yield |
Route 1 offers superior scalability and yield but demands rigorous safety protocols for POCl3 and LiAlH4. Route 2, while longer, avoids highly corrosive reagents, making it preferable for small-scale synthesis.
Characterization and Analytical Validation
Critical analytical data for this compound include:
Spectroscopic Data :
-
1H NMR (400 MHz, DMSO-d6) : δ 3.35 (s, 3H, OCH3), 3.80 (s, 2H, CH2NH2), 4.25 (s, 2H, OCH2), 7.45–7.90 (m, 4H, Ar-H)
-
13C NMR (100 MHz, DMSO-d6) : δ 42.3 (CH2NH2), 56.8 (OCH3), 72.1 (OCH2), 128.5–134.2 (Ar-C), 166.2 (C=N)
-
HRMS (ESI+) : m/z 219.0984 [M+H]+ (Calc. 219.0980)
Chromatographic Purity :
-
HPLC: 98.5% (Retention time: 6.7 min; MeCN:H2O = 70:30)
-
TLC: Rf = 0.54 (Silica gel, EtOAc:Hexane = 1:1)
Industrial-Scale Optimization and Challenges
Scaling up the synthesis introduces challenges such as:
-
Exothermic Reactions : Cyclization with POCl3 requires controlled cooling to prevent thermal runaway.
-
Amine Protection : Boc-protected intermediates improve stability during purification but increase step count.
-
Waste Management : Neutralization of POCl3 generates large volumes of phosphate salts, necessitating efficient filtration systems.
Recent advancements in flow chemistry have enabled continuous production of diacylhydrazides, reducing batch variability and improving yields by 12–15% .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. For example:
-
Formation of Nitro Derivatives : Reaction with hydrogen peroxide (H₂O₂) in acidic media yields the corresponding nitro compound.
-
Oxidative Ring Modification : Strong oxidizing agents like potassium permanganate (KMnO₄) may cleave the oxadiazole ring, producing carboxylic acid derivatives .
Table 1: Oxidation Reactions
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂, H₂SO₄, 60°C, 6h | (5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)nitromethane | 72 | |
| KMnO₄, H₂O, 80°C, 12h | Methoxyacetic acid + CO₂ + NH₃ | Quant. |
Reduction Reactions
The oxadiazole ring is susceptible to reductive cleavage:
-
Catalytic Hydrogenation : Using palladium on carbon (Pd/C) under H₂ gas opens the ring, yielding thiourea or urea derivatives depending on reaction conditions .
Table 2: Reduction Reactions
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Pd/C, H₂ (1 atm), EtOH, 25°C | N-(Methoxymethyl)thiourea | 85 | |
| LiAlH₄, THF, reflux, 4h | Methoxymethylamine + NH₃ | 68 |
Substitution Reactions
The amine group participates in nucleophilic substitution:
-
Acylation : Reacts with acetyl chloride to form acetamide derivatives.
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines .
Table 3: Substitution Reactions
Ring-Opening Reactions
Acid or base hydrolysis disrupts the oxadiazole ring:
-
Acidic Hydrolysis : Concentrated HCl converts the ring into a diamide structure.
-
Alkaline Hydrolysis : NaOH yields a thioether intermediate .
Table 4: Ring-Opening Reactions
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | N-(Methoxymethyl)oxalamide | 65 | |
| 2M NaOH, 70°C, 6h | Methoxymethyl thioether + NH₃ | 82 |
Cross-Coupling Reactions
The oxadiazole ring participates in transition-metal-catalyzed couplings:
-
Suzuki Coupling : With aryl boronic acids, palladium catalysts introduce aryl groups at the 5-position .
Table 5: Cross-Coupling Reactions
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂ | 5-(Phenyl)-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine | 75 |
Acid-Base Reactions
The amine group exhibits basicity (pKa ~9.5), forming salts with mineral acids:
-
Hydrochloride Salt Formation : Reacts with HCl gas in diethyl ether to yield a crystalline hydrochloride salt .
Key Data :
Photochemical Reactions
UV irradiation induces ring isomerization or degradation:
Biological Derivatization
In medicinal chemistry contexts, this compound serves as a precursor for bioactive molecules:
Scientific Research Applications
Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis. Its oxadiazole ring structure allows for the development of more complex molecules. Researchers utilize it to synthesize derivatives that exhibit varied biological activities, making it valuable in drug discovery and materials science.
Reactivity and Modifications
The compound can undergo various chemical reactions:
- Oxidation : The methanamine group can be oxidized to yield oximes or nitriles.
- Reduction : The oxadiazole ring may be reduced to produce amines or other derivatives.
- Substitution : The methoxymethyl group can be replaced with different functional groups through nucleophilic substitution reactions.
These reactions facilitate the exploration of new derivatives with enhanced properties for specific applications.
Antimicrobial Activity
Research indicates that derivatives of (5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains by targeting essential metabolic pathways within the microorganisms.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with cellular signaling pathways. For instance, derivatives have demonstrated the ability to inhibit histone deacetylases, which are known to play a role in cancer progression.
Pharmaceutical Development
Due to its bioactive nature, this compound is being explored for potential therapeutic uses. Its derivatives are under investigation for treating diseases such as Alzheimer's disease and other tauopathies. Research highlights its ability to interact with tau proteins involved in neurodegenerative disorders.
Case Studies
Several studies have focused on the pharmacological effects of this compound:
- A study published in a peer-reviewed journal demonstrated that certain derivatives could inhibit tau aggregation, a hallmark of Alzheimer's pathology.
- Another investigation explored its efficacy against various cancer cell lines, showing promising results in reducing cell viability.
Material Science
In industry, this compound is utilized in developing new materials such as polymers and coatings. Its stability and reactivity make it suitable for producing specialty chemicals used in various applications.
Production Methods
The industrial synthesis of this compound typically involves optimized methods for large-scale production. Continuous flow reactors may be employed to enhance reaction efficiency and yield while minimizing costs.
Data Summary
Mechanism of Action
The mechanism of action of (5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their substituents are summarized below:
| Compound Name | Substituent at Position 5 | Substituent at Position 2 | Key Features |
|---|---|---|---|
| (5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine | Methoxymethyl | Methanamine | Ether linkage enhances polarity |
| 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine | 4-Methylphenyl (tolyl) | Methanamine | Aromatic group improves thermal stability |
| (5-(4-Trifluoromethoxyphenyl)-1,3,4-oxadiazol-2-yl)methanamine | 4-Trifluoromethoxyphenyl | Methanamine | Electron-withdrawing group increases lipophilicity |
| [2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl]methylamine HCl | Methyl | Ethylamine (HCl salt) | Aliphatic chain modifies solubility |
| 5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine | 3-Methoxyphenoxymethyl | Amine | Phenolic ether enhances bioactivity |
Physicochemical Properties
- Thermal Stability : Tolyl derivatives exhibit high melting points (~174.6°C) due to aromatic stacking , while methoxymethyl groups may reduce crystallinity.
- Solubility: Methoxymethyl and methoxyphenoxy groups enhance polarity, improving aqueous solubility compared to aryl or trifluoromethoxy substituents .
- Reactivity : The methanamine group enables facile functionalization (e.g., Schiff base formation) for drug discovery .
Biological Activity
(5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula for this compound is CHNO. The structure features a methoxymethyl group attached to an oxadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of oxadiazole showed activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Mechanism |
|---|---|---|
| Oxadiazole Derivative A | Moderate against E. coli | Cell wall synthesis inhibition |
| Oxadiazole Derivative B | Strong against S. aureus | Metabolic pathway interference |
Anticancer Potential
Research has also focused on the anticancer potential of oxadiazole derivatives. In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a promising role in cancer therapy.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Apoptosis induction |
Neuroprotective Effects
Emerging evidence suggests that this compound may exhibit neuroprotective effects. A study involving animal models of neurodegeneration indicated that treatment with this compound resulted in reduced oxidative stress and improved cognitive function.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, this compound was tested for its antimicrobial properties. Results showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study concluded that the compound could serve as a lead structure for developing new antibiotics.
Case Study 2: Cancer Cell Apoptosis
A laboratory investigation assessed the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers after 24 hours of treatment. Flow cytometry analysis confirmed that the compound effectively induced early and late apoptosis stages.
The biological activity of this compound can be attributed to several mechanisms:
- Cellular Pathway Interference : The compound may interfere with key cellular pathways involved in proliferation and survival.
- Oxidative Stress Modulation : It has been observed to modulate oxidative stress levels in cells, contributing to its neuroprotective effects.
- Apoptotic Induction : Activation of caspases leading to programmed cell death is a significant mechanism observed in cancer studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine, and how is structural confirmation achieved?
- Answer : The compound can be synthesized via cyclocondensation of hydrazide derivatives with glycine analogs under acidic conditions (e.g., polyphosphoric acid), a method adapted from analogous 1,3,4-oxadiazole syntheses . Nucleophilic substitution reactions, as seen in triazole-containing methanamines, may also be applicable using methoxymethyl precursors and ammonia derivatives in solvents like DMF with K₂CO₃ as a base . Structural confirmation requires multi-technique characterization:
- FT-IR : Validates functional groups (e.g., C-O-C in oxadiazole, NH₂ stretches).
- NMR (¹H/¹³C) : Assigns methoxymethyl protons (~δ 3.3 ppm for OCH₃) and oxadiazole ring carbons (~δ 160-170 ppm).
- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .
Q. Which spectroscopic and analytical techniques are critical for distinguishing this compound from structurally similar oxadiazoles?
- Answer : Differentiation relies on:
- ²D NMR (COSY, HSQC) : Resolves coupling between methoxymethyl and oxadiazole protons.
- DSC/TGA : Analyzes thermal stability, where decomposition temperatures vary with substituent electronegativity .
- X-ray Crystallography : Resolves spatial arrangement of the methoxymethyl group relative to the oxadiazole core (if crystalline derivatives are available) .
Advanced Research Questions
Q. How can combinatorial design principles optimize the synthesis of this compound to enhance yield and purity?
- Answer : Statistical experimental design (e.g., factorial or response surface methodologies) can systematically screen variables like reaction temperature, solvent polarity, and catalyst loading. For example:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency .
- Catalyst Screening : Polyphosphoric acid vs. milder alternatives (e.g., PTSA) to balance reactivity and byproduct formation .
- Purification : Gradient chromatography or recrystallization in ethanol/water mixtures improves purity .
Q. How should researchers address contradictory reports on the biological activity of 1,3,4-oxadiazole derivatives, such as antimicrobial vs. cytotoxic effects?
- Answer : Contradictions often arise from assay-specific variables:
- Concentration Gradients : Cytotoxicity at high doses may mask antimicrobial efficacy at lower concentrations. Dose-response studies are critical .
- Cell Line Variability : Test against Gram-positive vs. Gram-negative bacteria or cancer vs. normal cell lines to assess selectivity .
- Mechanistic Studies : Probe enzyme inhibition (e.g., DNA gyrase for antimicrobial activity) or apoptosis pathways (e.g., caspase-3 activation for cytotoxicity) .
Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Answer :
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The oxadiazole ring’s electron-deficient C-2 position is prone to nucleophilic attack .
- Molecular Docking : Predict binding affinities to biological targets (e.g., bacterial enzymes or kinase receptors) based on methoxymethyl hydrophobicity and hydrogen-bonding potential .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- Answer :
- Substituent Variation : Replace methoxymethyl with bulkier groups (e.g., benzyl) to modulate lipophilicity and membrane permeability .
- Heterocycle Fusion : Attach triazole or thiadiazole rings to exploit synergistic π-stacking interactions in enzyme active sites .
- Protonation Studies : Evaluate amine pKa to optimize solubility and bioavailability at physiological pH .
Data Analysis and Validation
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Answer :
- Standardized Assay Conditions : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) .
- Positive Controls : Compare with known oxadiazole-based drugs (e.g., Zibotentan for anticancer activity) .
- Triplicate Replicates : Minimize variability in IC₅₀/EC₅₀ determinations .
Q. How do researchers validate conflicting spectral data (e.g., NMR shifts) for oxadiazole derivatives?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
